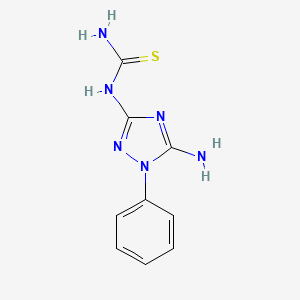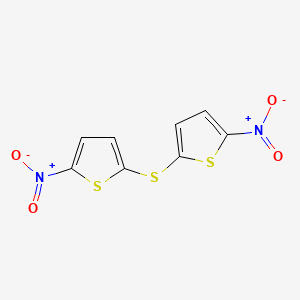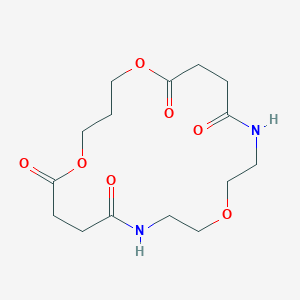
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone is a complex organic compound with the molecular formula C15H24N2O7 This compound is characterized by its unique structure, which includes multiple oxygen and nitrogen atoms arranged in a cyclic formation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced industrial techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce more reduced forms of the compound. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties.
Applications De Recherche Scientifique
1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of proteins and other biomolecules. The pathways involved may include binding to active sites on enzymes or altering the conformation of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1,9,13-Trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone include:
- 1,4,13-trioxa-7,10,16,19-tetraazacycloheneicosane-6,9,17,20-tetrone
- 4,7,10-Trioxa-1,13-tridecanediamine
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of oxygen and nitrogen atoms within the cyclic structure. This unique configuration imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
79688-15-6 |
|---|---|
Formule moléculaire |
C15H24N2O7 |
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
1,9,13-trioxa-4,18-diazacycloicosane-5,8,14,17-tetrone |
InChI |
InChI=1S/C15H24N2O7/c18-12-2-4-14(20)23-8-1-9-24-15(21)5-3-13(19)17-7-11-22-10-6-16-12/h1-11H2,(H,16,18)(H,17,19) |
Clé InChI |
MUJAQADFBQTWFF-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)CCC(=O)NCCOCCNC(=O)CCC(=O)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
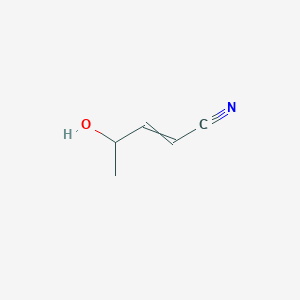

![(NZ)-N-(3-methyl-1-thia-4-azaspiro[4.4]non-3-en-2-ylidene)hydroxylamine](/img/structure/B14427581.png)
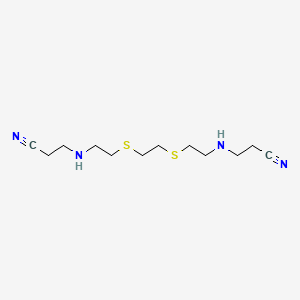
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
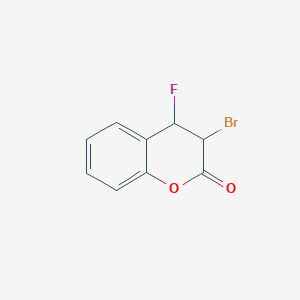
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)

![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
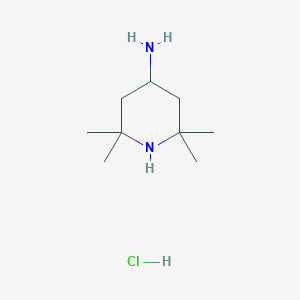
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
